molecular formula C11H12O4 B3179820 2-Benzoyloxy-propionic acid methyl ester CAS No. 84657-11-4

2-Benzoyloxy-propionic acid methyl ester

Cat. No. B3179820
CAS RN: 84657-11-4
M. Wt: 208.21 g/mol
InChI Key: VKVAQLXICZIQHR-UHFFFAOYSA-N
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Description

“2-Benzoyloxy-propionic acid methyl ester” is a chemical compound with the molecular formula C15H12O3 . It is also known by other names such as Benzoic acid, o-benzoyl-, methyl ester; o-(Methoxycarbonyl)benzophenone; Methyl o-benzoylbenzoate; 2-Benzoylbenzoic acid, methyl ester; Methyl-2-benzoylbenzoate; o-Benzoylbenzoic acid methyl ester .


Synthesis Analysis

While specific synthesis methods for “2-Benzoyloxy-propionic acid methyl ester” were not found, general methods for the synthesis of similar esters have been reported. For instance, esters can be synthesized through the reaction of carboxylic acids with diazomethane . This reaction involves the in-situ methylation of 2-benzyloxypyridine . Another common method for ester synthesis is the esterification of carboxylic acids and alcohols in the presence of a catalyst like concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “2-Benzoyloxy-propionic acid methyl ester” consists of a benzoyl group (C6H5CO-) attached to an oxygen atom, which is further connected to a propionic acid methyl ester group (CH3COOCH3) . The molecular weight of this compound is 240.2540 .


Chemical Reactions Analysis

Esters, including “2-Benzoyloxy-propionic acid methyl ester”, can undergo various reactions. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . In basic hydrolysis, the ester reacts with a base such as sodium hydroxide or potassium hydroxide to produce a carboxylate salt and an alcohol .

Future Directions

While specific future directions for “2-Benzoyloxy-propionic acid methyl ester” were not found, research into the synthesis and applications of similar esters is ongoing. For instance, recent advances in synthetic strategies for benzoxazole derivatives, which are structurally similar to “2-Benzoyloxy-propionic acid methyl ester”, have been reported . Additionally, research into the reactivity of methyl esters with different alkyl chain lengths on H-ZSM-5 indicates potential future directions for research into similar compounds .

properties

IUPAC Name

(1-methoxy-1-oxopropan-2-yl) benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(10(12)14-2)15-11(13)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVAQLXICZIQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyloxy-propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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